molecular formula C18H28BNO5S B12067915 4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol

4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol

Cat. No.: B12067915
M. Wt: 381.3 g/mol
InChI Key: SHFVLJNZFGODGV-UHFFFAOYSA-N
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Description

4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol is an organic compound that features a piperidine ring substituted with a sulfonyl group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol typically involves the reaction of a piperidine derivative with a sulfonyl chloride and a boronic ester. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The boronate ester moiety can form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol is unique due to the presence of both a boronate ester and a sulfonyl group on the piperidine ring. This combination of functional groups provides a versatile platform for various chemical transformations and enhances its potential as a multifunctional reagent in organic synthesis .

Properties

Molecular Formula

C18H28BNO5S

Molecular Weight

381.3 g/mol

IUPAC Name

4-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidin-4-ol

InChI

InChI=1S/C18H28BNO5S/c1-16(2)17(3,4)25-19(24-16)14-6-8-15(9-7-14)26(22,23)20-12-10-18(5,21)11-13-20/h6-9,21H,10-13H2,1-5H3

InChI Key

SHFVLJNZFGODGV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)(C)O

Origin of Product

United States

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